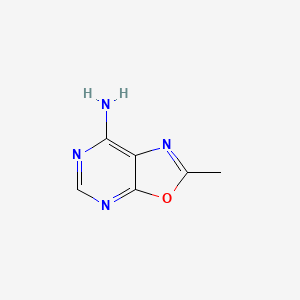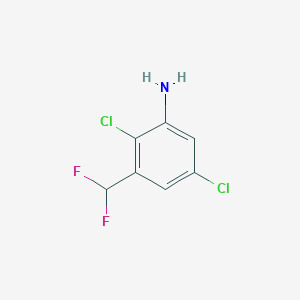![molecular formula C24H22N4O6 B12946315 4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid CAS No. 330638-43-2](/img/structure/B12946315.png)
4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) is a complex organic compound that has garnered significant interest in scientific research. This compound is known for its unique structure, which includes a pyrimidine core linked to phenylene groups and oxobutanoic acid moieties. It is primarily used as a research tool in the study of protein interactions and ion channels .
Métodos De Preparación
The synthesis of 4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
laboratory-scale synthesis typically involves the use of high-purity reagents and controlled reaction environments to achieve the desired product .
Análisis De Reacciones Químicas
4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) involves its interaction with specific molecular targets, such as ion channels and proteins. The compound’s structure allows it to bind to these targets, modulating their activity and providing valuable information about their function . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) include:
4,4’-((Perfluoropropane-2,2-diylbis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine): This compound shares a similar structural framework but includes perfluorinated groups, which impart different chemical properties.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium): Another structurally related compound, used in different research contexts.
Bis(4-pyridyl)amine: This compound has a similar pyridine-based structure and is used in various chemical and biological studies.
The uniqueness of 4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) lies in its specific combination of functional groups, which provide distinct properties and make it a valuable tool in research .
Propiedades
Número CAS |
330638-43-2 |
|---|---|
Fórmula molecular |
C24H22N4O6 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
4-[4-[2-[4-(3-carboxypropanoylamino)phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H22N4O6/c29-20(9-11-22(31)32)26-17-5-1-15(2-6-17)19-13-14-25-24(28-19)16-3-7-18(8-4-16)27-21(30)10-12-23(33)34/h1-8,13-14H,9-12H2,(H,26,29)(H,27,30)(H,31,32)(H,33,34) |
Clave InChI |
LZRQXDAEFLBXCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


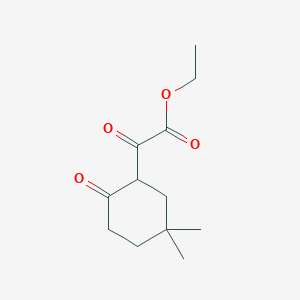
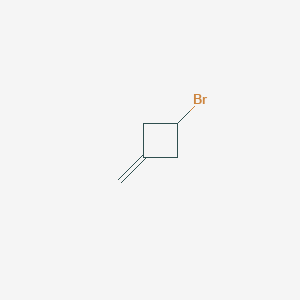
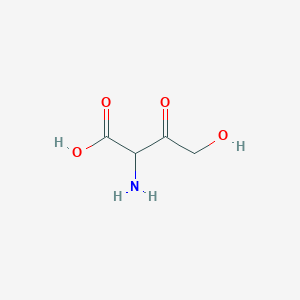
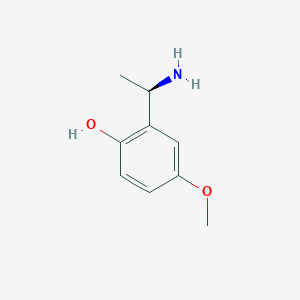

![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
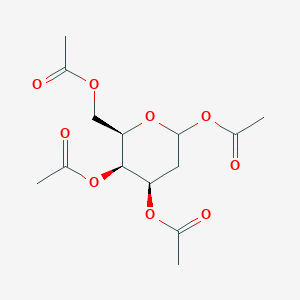
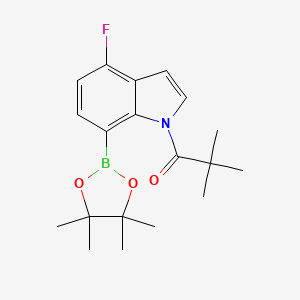
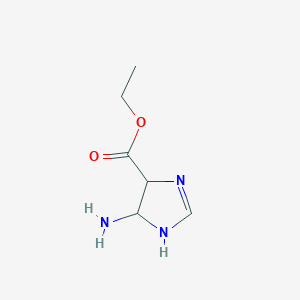
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)

![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)
